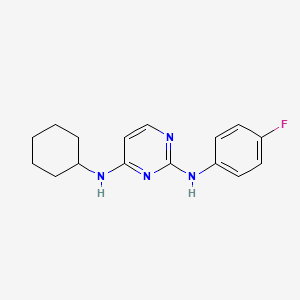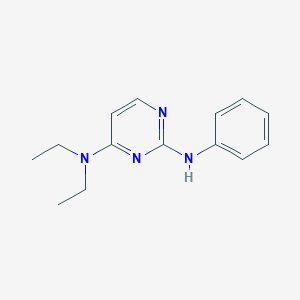![molecular formula C16H28N2O2 B6643152 1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of two piperidine rings connected through a carbonyl group and a pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one typically involves the reaction of piperidine with a suitable carbonyl-containing compound under controlled conditions. One common method involves the reaction of piperidine with pentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions with toluene as the solvent, allowing for the removal of water by azeotropic distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 1-(2-Furylmethyl)piperidin-4-one
- 1-(3,4-Difluorophenyl)piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Uniqueness
1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one is unique due to its specific structure, which allows for distinct interactions with biological targets. Its dual piperidine rings and carbonyl group provide a versatile scaffold for chemical modifications, making it valuable in drug discovery and development .
Propiedades
IUPAC Name |
1-[4-(piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-2-3-7-15(19)17-12-8-14(9-13-17)16(20)18-10-5-4-6-11-18/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATROWPLVMHSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)

![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6643107.png)
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B6643116.png)
![N-[6-(cyclopentylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6643123.png)
![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)

![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)

